molecular formula C14H11F3N4O3 B11530892 4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11530892
M. Wt: 340.26 g/mol
InChI Key: BTWSVSVQBFIJNC-UHFFFAOYSA-N
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Description

4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Pyrazolone Core: The initial step involves the formation of the pyrazolone core through the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Nitrophenyl Group Attachment: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazolone moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The trifluoromethyl and nitrophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines are the primary products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic activities, and this compound may exhibit similar effects.

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(cyclopropylimino)methyl]-2-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
  • 4-[(cyclopropylimino)methyl]-2-(4-methylphenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C14H11F3N4O3

Molecular Weight

340.26 g/mol

IUPAC Name

4-(cyclopropyliminomethyl)-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C14H11F3N4O3/c15-14(16,17)12-11(7-18-8-1-2-8)13(22)20(19-12)9-3-5-10(6-4-9)21(23)24/h3-8,19H,1-2H2

InChI Key

BTWSVSVQBFIJNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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